N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a methoxy group attached to a benzamide structure, along with an isothiazolidine ring that contains a sulfone group
Mechanism of Action
Target of Action
The primary target of the compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, and its activity is necessary for cells to pass the G1 phase.
Mode of Action
It is known to interact with cyclin-dependent kinase 2 . The interaction between the compound and its target may result in changes in the cell cycle progression, potentially affecting cellular proliferation.
Biochemical Pathways
Given its target, it is likely that the compound influences pathways related to cell cycle regulation and cellular proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with Cyclin-dependent kinase 2 . By interacting with this enzyme, the compound could potentially affect cell cycle progression and cellular proliferation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide typically involves the following steps:
Formation of the Isothiazolidine Ring: The isothiazolidine ring is synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxy-substituted benzene derivative reacts with the isothiazolidine intermediate.
Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure by reacting the intermediate with a suitable benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfone group in the isothiazolidine ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfone group, leading to the formation of thiols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced derivatives.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-morpholin-4-ylphenyl)acetamide
Uniqueness
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methoxybenzamide is unique due to the presence of both methoxy groups and the isothiazolidine ring with a sulfone group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-15-6-3-5-13(11-15)18(21)19-16-12-14(7-8-17(16)25-2)20-9-4-10-26(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKWMIWRTSAIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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